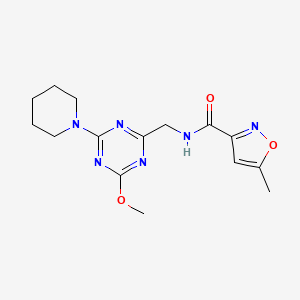

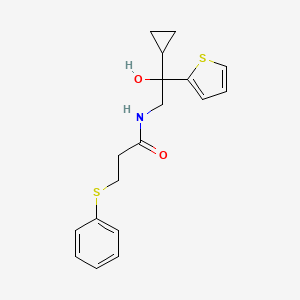

(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

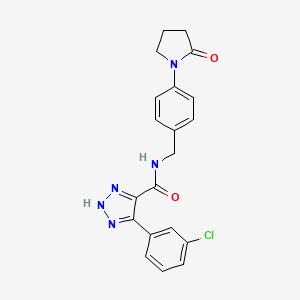

The compound "(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one" is a chalcone derivative, which is a class of compounds known for their diverse pharmacological activities. Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The compound of interest is not directly studied in the provided papers, but related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related chalcone derivatives typically involves the Claisen-Schmidt condensation reaction, where an acetophenone derivative is reacted with an aldehyde in the presence of a base, usually in an alcoholic solvent. For instance, the synthesis of "(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one" was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Similarly, "(E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one" was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol . These methods suggest that the compound of interest could potentially be synthesized through a similar condensation reaction using appropriate starting materials.

Molecular Structure Analysis

The molecular structures of chalcone derivatives are often planar or nearly planar due to the conjugation across the α,β-unsaturated carbonyl system. For example, the molecule "(E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one" is almost planar with a small dihedral angle between the benzene and naphthalene rings . This planarity is conducive to π-π interactions, which can influence the crystal packing and stability of the compound.

Chemical Reactions Analysis

Chalcones are known to undergo various chemical reactions due to the reactive α,β-unsaturated carbonyl system. They can participate in cycloaddition reactions, Michael additions, and can serve as precursors for the synthesis of heterocycles and other complex organic molecules. The provided papers do not detail specific reactions for the compound of interest, but the related structures suggest a similar reactivity profile could be expected.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives can be influenced by the substituents on the aromatic rings. For instance, the presence of methoxy groups can affect the electron density and the overall dipole moment of the molecule. The first hyperpolarizability and infrared intensities reported for a related compound indicate that these molecules may have nonlinear optical properties . The crystal structure and physicochemical characterization of "(E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone" polymorphs provide insights into the solid-state properties, such as polymorphism, which could be relevant for the compound of interest . Additionally, the synthesis of "(E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol" demonstrates the potential for high-yield reactions under metal and additive-free conditions .

Applications De Recherche Scientifique

Antioxidant Activity

Research into closely related chemical compounds, such as various 2'-aminochalcone derivatives, has revealed significant insights into their antioxidant properties. These compounds, including (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, have demonstrated strong antioxidant activity, attributed to their structural features. The studies focused on evaluating their free radical scavenging ability and superoxide dismutase mimetic activity. The results indicated that the presence of methoxy- and hydroxyl-substitutions significantly enhances their antioxidant capabilities, suggesting that similar substitutions in compounds like (E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one could also exhibit potent antioxidant effects (Sulpizio et al., 2016).

Photophysical Properties and Applications

The study of (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a compound structurally similar to the one , provides valuable insights into its photophysical properties. This compound exhibited intriguing solvatochromic behaviors, with absorption and emission spectra shifting in response to solvent polarity changes. Such characteristics imply potential applications in optical materials, sensors, and as a probe for studying solvent environments. The observed intramolecular charge transfer (ICT) phenomena and fluorescence quantum yields suggest that (E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one could also be utilized in similar applications, taking advantage of its photophysical properties for developing advanced photonic and sensor devices (Asiri et al., 2017).

Polymer Applications

The synthesis and study of segmented oligo-polyphenylenevinylene copolymers incorporating 3,4-dimethoxyphenyl units demonstrate the potential of such compounds in the development of advanced materials. These copolymers exhibit unique fluorescence properties, which can be tuned by adjusting the solvent or solid-state environment, suggesting the use of (E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one in creating photoluminescent materials. The ability to manipulate their optical properties through hydrogen-bond-assisted interactions and solid-state effects indicates their suitability for applications in organic electronics, light-emitting devices, and as components in photovoltaic cells (Sierra & Lahti, 2004).

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-24-18-10-8-16(14-19(18)25-2)9-11-21(23)22-12-13-26-20(15-22)17-6-4-3-5-7-17/h3-11,14,20H,12-13,15H2,1-2H3/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVLSYBJQSJEJM-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCOC(C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCOC(C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2542862.png)

![N-(3,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2542863.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2542870.png)

![ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2542875.png)

![8-Azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2542880.png)

![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/no-structure.png)